molecular formula C15H12FN3OS B11631320 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11631320
M. Wt: 301.3 g/mol
InChI Key: IOEMSSUZVXQHBV-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that features a benzodiazole ring, a sulfanyl group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodiazole with a thiol compound, often in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzodiazole with 4-fluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium methoxide, methanol

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetic acid
  • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
  • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

Uniqueness

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C15H12FN3OS

Molecular Weight

301.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H12FN3OS/c16-10-5-7-11(8-6-10)17-14(20)9-21-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

IOEMSSUZVXQHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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